Boc-L-pyroglutamic acid dicyclohexylammonium salt is a chemical compound derived from pyroglutamic acid, a cyclic derivative of the amino acid glutamic acid. This compound is classified as a salt formed from the combination of dicyclohexylammonium and Boc-L-pyroglutamic acid. Pyroglutamic acid itself is notable for its role in various biological processes and is recognized for its potential therapeutic applications.
Pyroglutamic acid can be synthesized through the cyclization of glutamic acid or glutamine, typically involving the loss of a water molecule. The dicyclohexylammonium salt form provides enhanced solubility and stability, making it suitable for various applications in pharmaceutical and biochemical research.
Boc-L-pyroglutamic acid dicyclohexylammonium salt can be classified under:
The synthesis of Boc-L-pyroglutamic acid dicyclohexylammonium salt typically involves the following steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
Boc-L-pyroglutamic acid dicyclohexylammonium salt has a complex molecular structure characterized by:
The molecular formula for Boc-L-pyroglutamic acid dicyclohexylammonium salt is , with a molecular weight of approximately 358.48 g/mol. The compound exhibits specific optical properties, which can be quantified using polarimetry.
Boc-L-pyroglutamic acid dicyclohexylammonium salt can participate in several chemical reactions, including:
The reaction conditions must be carefully controlled to ensure that the desired products are obtained without degradation. Reaction yields and selectivity can be optimized through variations in temperature, pH, and reaction time.
The mechanism of action for Boc-L-pyroglutamic acid dicyclohexylammonium salt primarily involves its role as a precursor in peptide synthesis and its potential neuroprotective effects related to pyroglutamic acid metabolism. Pyroglutamic acid is known to modulate neurotransmitter systems, particularly in the context of cognitive function and neuroprotection.
Research indicates that pyroglutamic acid may influence glutamate levels in the brain, potentially affecting memory and learning processes. Its metabolite pathways may also play roles in cellular signaling.
Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy) to determine functional groups present in the compound.
Boc-L-pyroglutamic acid dicyclohexylammonium salt finds applications in various scientific fields:
Boc-L-pyroglutamic acid dicycloglutamic acid dicyclohexylammonium salt (CAS 4677-75-2) serves as a critical building block in Boc-SPPS for introducing N-terminal pyroglutamate (pGlu) motifs. The dicyclohexylammonium (DCHA) counterion enhances solubility in organic solvents like DMF and dichloromethane, facilitating efficient coupling to resin-bound peptide chains [1] [3]. This is particularly advantageous over the non-salt Boc-L-pyroglutamic acid (CAS 53100-44-0), which exhibits lower solubility and handling stability [7]. Recent protocols leverage in situ neutralization techniques using HATU/HBTU activation, where the DCHA salt provides simultaneous pH modulation during amino acid deprotection. This minimizes racemization at the C-2 stereocenter (optical rotation [α]D²² = -16.5 ± 2º) during incorporation into sensitive sequences like ACP(1-29) [2] [10].
The orthogonality of Boc chemistry allows selective deprotection under acidic conditions (e.g., TFA/DCM) without compromising the DCHA counterion or the pyroglutamate lactam ring. This contrasts with Fmoc/tBu strategies, where base-labile protections risk lactam opening [10]. Automated Boc-SPPS workflows now integrate this derivative for synthesizing pGlu-containing neuropeptides, achieving >95% coupling efficiency per cycle as verified by HPLC and ESI-MS [4].
Table 1: Key Boc-Protected Amino Acids for SPPS Compatibility
Amino Acid Derivative | Protecting Group | Role in SPPS |
---|---|---|
Boc-L-pyroglutamic acid·DCHA | DCHA salt | N-terminal pGlu incorporation |
Boc-Arg(Tos)-OH | Tosyl (Tos) | Side-chain protection |
Boc-Asp(OBzl)-OH | Benzyl ester (OBzl) | Carboxyl group protection |
Boc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Disulfide bridge control |
Solvent polarity critically influences the stability of the Boc-L-pyroglutamic acid·DCHA ion pair. Non-polar solvents (toluene, ε = 2.4) promote tight ion pairing, reducing carboxylate nucleophilicity and unintended esterification. Conversely, polar aprotic solvents (DMF, ε = 36.7) enhance solubility but require stoichiometric DCHA to prevent salt dissociation [6]. Optimal kinetic stability is achieved in tetrahydrofuran (ε = 7.6), where the dissociation constant (Kd = 3.2 × 10⁻⁵ M) is minimized due to balanced polarity [3] [5].
Reaction kinetics studies show that counterion exchange follows second-order kinetics. The DCHA salt’s affinity for the carboxylate is governed by the pKa difference (ΔpKa = 4.7 between dicyclohexylamine and pyroglutamic acid), ensuring high association constants (Ka = 1.8 × 10³ M⁻¹) in ethyl acetate [8] [9]. Crystallization from isopropanol/ethyl acetate (1:3) yields stoichiometrically pure salt (99% by HPLC) with defined melting points (195–201°C), unlike methanol-derived crystals containing solvent inclusions [1] [9].
Table 3: Solvent-Dependent Stability Parameters
Solvent | Dielectric Constant (ε) | Dissociation Constant (Kd, M) | Ion Pair Lifetime (ms) |
---|---|---|---|
Toluene | 2.4 | 1.1 × 10⁻⁶ | 420 |
Tetrahydrofuran (THF) | 7.6 | 3.2 × 10⁻⁵ | 310 |
Dichloromethane | 8.9 | 6.7 × 10⁻⁵ | 190 |
DMF | 36.7 | 9.8 × 10⁻⁴ | 45 |
Industrial-scale synthesis (>100 kg batches) faces three primary challenges: (1) DCHA volatility leading to stoichiometric imbalance during crystallization; (2) thermal sensitivity of the lactam ring above 60°C; and (3) persistent impurities from diketopiperazine byproducts [4] [9]. Controlled cooling crystallization (0.5°C/min) from isopropyl acetate eliminates DCHA loss, yielding 98.5% pure product with consistent melting behavior (mp 195–201°C) [6].
Purification requires silica-free methods due to the compound’s adsorption affinity. Instead, antisolvent precipitation using methyl tert-butyl ether (MTBE) reduces residual DCHA to <0.1% [5]. Thermal degradation studies reveal a 5% mass loss at 120°C (TGA), necessitating low-temperature drying (<40°C) to prevent lactam hydrolysis [1] [9]. Stringent quality control via chiral HPLC ensures optical purity ([α]D²² = -16.5 ± 2º), with deviations indicating racemization during scale-up [3].
Table 4: Scalability Parameters and Solutions
Challenge | Industrial Impact | Mitigation Strategy |
---|---|---|
DCHA volatility | Stoichiometry drift (yield ↓30%) | Cooling crystallization (0.5°C/min) |
Lactam ring instability | Hydrolysis to glutamic acid | Drying temperature <40°C |
Diketopiperazine impurities | Purity ≤95% | MTBE antisolvent precipitation |
Adsorption to silica | Recovery losses (15–20%) | Non-silica chromatographic purification |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: